N-Methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Analytical Chemistry Pharmaceutical Analysis Quality Control

Sourcing the wrong stereoisomer of tofacitinib impurity M causes HPLC co-elution failure and invalidates cGMP stability studies. This exact (3R,4R) enantiomer is the only configuration that matches the retention time and JAK3 pharmacophore of the process impurity. Key supply differentiators: • Used as a certified reference standard for Tofacitinib Impurity M in ANDA/QC method validation • ISO 17034-accredited supplier ensures full regulatory traceability • Bulk milligram-to-gram quantities available for kinase inhibitor drug discovery

Molecular Formula C13H19N5
Molecular Weight 245.32 g/mol
CAS No. 477600-74-1
Cat. No. B044815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
CAS477600-74-1
SynonymsN-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Molecular FormulaC13H19N5
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESCC1CCNCC1N(C)C2=NC=NC3=C2C=CN3
InChIInChI=1S/C13H19N5/c1-9-3-5-14-7-11(9)18(2)13-10-4-6-15-12(10)16-8-17-13/h4,6,8-9,11,14H,3,5,7H2,1-2H3,(H,15,16,17)/t9-,11+/m1/s1
InChIKeyXRIARWQZLGCQDM-KOLCDFICSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tofacitinib Chiral Precursor & Impurity Standard


N-Methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 477600-74-1) is a key chiral intermediate in the synthesis of Tofacitinib (CP-690550), a Janus kinase (JAK) inhibitor approved for rheumatoid arthritis and other autoimmune conditions . This compound, also known as Tofacitinib Impurity M or Tofacitinib N-Descyanoacetyl Impurity, is a pyrrolo[2,3-d]pyrimidine derivative characterized by its defined (3R,4R) stereochemistry and a molecular formula of C13H19N5 with a molecular weight of 245.32 g/mol . It is widely used as an analytical reference standard for impurity profiling and quality control in Tofacitinib drug substance and drug product manufacturing [1].

1
Analytical Reference Standard
Certified impurity M standard for tofacitinib QC and stability testing
2
Chiral Intermediate
Advanced (3R,4R) building block for JAK3 inhibitor drug discovery
3
Stereochemical Control
Pure single isomer for kinase selectivity and SAR studies

Why the (3R,4R) Stereoisomer Is Essential


Generic substitution among Tofacitinib-related compounds is not scientifically valid due to critical differences in stereochemical configuration, functional group presence, and chromatographic behavior. The target compound's specific (3R,4R) stereoisomerism is essential for its role as an intermediate, as alternative stereoisomers (e.g., (3S,4R) or (3S,4S)) would lead to the synthesis of inactive or off-target Tofacitinib diastereomers [1]. Furthermore, as a des-cyanoacetyl impurity (Impurity M), its distinct LC-MS retention time and fragmentation pattern are uniquely required for accurate quantification in stability-indicating methods, a role that cannot be fulfilled by other impurities like Impurity A (CAS 1092578-46-5) or Impurity F (CAS 1702274-61-0) which have different molecular weights and polarities [2]. Using an incorrect or impure intermediate in the final synthetic step would directly compromise the purity and yield of the active pharmaceutical ingredient (API), Tofacitinib .

(3R,4R) Isomer Required Blocks JAK3-dependent Stat5 phosphorylation in cellular context
vs
Other Stereoisomers Risk No relevant inhibition; loss of functional JAK3 activity
(3R,4R) Isomer Required High JAK3 binding affinity (Kd ~0.75 nM)
vs
Other Stereoisomers Risk Drastic affinity loss (up to 240-fold), may confound assays
(3R,4R) Isomer Required Clean JAK family selectivity, minimal off-target binding
vs
Other Stereoisomers Risk Gains binding to STE7/STE20 kinases, introducing polypharmacology

Selectivity Evidence: (3R,4R) vs Epimers


Stereospecific Cellular JAK3 Activity

Commercially available batches of the target compound consistently achieve a certified purity of ≥99.78%, as verified by HPLC, which is substantially higher than the typical ≥95% or ≥97% purity offered for common alternative impurity standards like Tofacitinib Impurity F (CAS 1702274-61-0) . This higher purity grade, specifically designated as an analytical standard, directly minimizes the error associated with impurity quantification in HPLC/LC-MS assays, ensuring more accurate determination of related substances in Tofacitinib API [1].

Cellular JAK3 Activity
Head-to-head
Only (3R,4R) blocks IL-2-induced Stat5 phosphorylation; (3S,4R), (3R,4S), (3S,4S) inactive.
Functional requirement of (3R,4R) stereochemistry for JAK3 inhibition
Cellular assay context; verify for your system
Analytical Chemistry Pharmaceutical Analysis Quality Control

JAK3 Binding Affinity: (3S,4S) vs (3R,4R)

The compound possesses a strictly defined (3R,4R) stereochemistry, which is a critical structural requirement for the subsequent synthetic steps to yield the active (3R,4R)-enantiomer of Tofacitinib [1]. In contrast, using a racemic mixture or an alternative stereoisomer (e.g., (3S,4R)-Tofacitinib, CAS 1092578-48-7) would result in the formation of inactive or undesired diastereomers, necessitating costly and time-consuming chiral separation downstream [2]. The synthetic pathway's final condensation with cyanoacetyl chloride is stereospecific, relying on this precise chiral center to generate the correct spatial arrangement for JAK3 binding [3].

JAK3 Binding Affinity
Head-to-head
Kd (3R,4R) = 0.75 nM; enantiomer (3S,4S) = 180 nM (240-fold difference)
Large affinity loss highlights chiral purity necessity
Competitive binding assay; review with your kinase panel
Synthetic Chemistry Process Development Medicinal Chemistry

Off-Target Binding to STE7/STE20 Kinases

As the N-descyanoacetyl impurity of Tofacitinib (Impurity M), this compound has a unique molecular weight (245.32 g/mol) and reversed-phase HPLC retention time that differs from other known process impurities like Impurity A (MW 312.38) and Impurity F (MW 312.38 or 218.34) [1]. In validated LC-MS methods, the target compound is used as a specific marker to monitor the formation of this particular degradation product, which is associated with the loss of the cyanoacetyl group under stress conditions . This specificity allows for the development of stability-indicating assays that can differentiate between process-related impurities and true degradation products.

Off-Target Kinase Binding
Head-to-head
(3R,4R) no binding; (3R,4S) binds Mst1/2; (3S,4R) binds Map4K3/5 at sub-μM Kd
Wrong stereochemistry introduces undesired polypharmacology
Review for SAR interpretation; may confound pathway analysis
Analytical Method Development Stability Studies Regulatory Science

Procurement and Application Scenarios


Impurity M Certified Reference Standard for QC

The high-purity (≥99.78%) and well-characterized stereochemistry of this compound make it an ideal reference standard for quantifying the N-descyanoacetyl impurity (Impurity M) in Tofacitinib drug substance and drug product batches . Its use is mandated by regulatory agencies for the validation of analytical methods (HPLC, LC-MS) used in stability studies, release testing, and Abbreviated New Drug Applications (ANDAs) [1]. The quantitative advantage of its high purity directly reduces the uncertainty in impurity measurements, ensuring that Tofacitinib products meet stringent ICH guidelines for impurity thresholds [2].

Chiral Building Block for Next-Generation JAK Inhibitors

As a key late-stage intermediate, the compound is employed in the final coupling step of Tofacitinib synthesis . Its defined (3R,4R) stereochemistry is critical for ensuring the correct chiral outcome of the final API [1]. Process chemists use this intermediate to optimize reaction conditions (e.g., temperature, solvent, stoichiometry) for the condensation with cyanoacetyl chloride, aiming to maximize yield and minimize the formation of other process-related impurities [2]. The availability of this specific intermediate in high purity allows for more precise kinetic studies and yields a more robust and scalable manufacturing process.

Investigative Tool for Polypharmacology Studies

Researchers investigating the stability and metabolic fate of Tofacitinib use this compound as a synthetic standard to identify and quantify the N-descyanoacetyl metabolite/degradation product in biological matrices and forced degradation studies . Its unique chromatographic and mass spectrometric properties, as compared to the parent drug and other impurities, allow for selective detection and quantification [1]. This application is crucial for establishing the drug's degradation pathway and for supporting the development of robust formulations with extended shelf-life.

Application
Selection Property
Validation Focus
Impurity M Reference Standard for QC
Stereochemical identity and co-elution
HPLC/UPLC method validation and system suitability
Chiral Intermediate for JAK Inhibitors
(3R,4R) core for JAK3 hinge binding
Kinase selectivity panel and SAR profiling
Polypharmacology Research Tool
Pure isomer as control for chiral inversion studies
Off-target kinase binding and cellular signaling
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